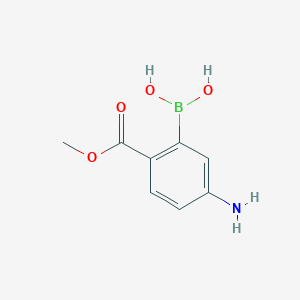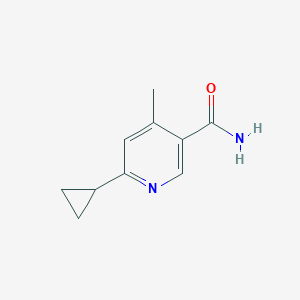
6-Cyclopropyl-4-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-4-methylnicotinamide is a chemical compound with the molecular formula C10H12N2O It is a derivative of nicotinamide, which is a form of vitamin B3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-4-methylnicotinamide typically involves the reaction of 6-methylnicotinic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: 6-methylnicotinic acid is reacted with an alcohol solvent under acidic conditions to form 6-methylnicotinic acid ester.
Amidation: The ester is then reacted with cyclopropylamine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
6-Cyclopropyl-4-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
科学的研究の応用
6-Cyclopropyl-4-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Cyclopropyl-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit certain enzymes, leading to altered cellular functions and therapeutic effects.
類似化合物との比較
6-Cyclopropyl-4-methylnicotinamide can be compared with other nicotinamide derivatives, such as:
Nicotinamide: A form of vitamin B3 with various biological activities.
6-Methylnicotinamide: A precursor in the synthesis of this compound.
Cyclopropylamine: A key reagent in the synthesis of the compound.
The uniqueness of this compound lies in its cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to other nicotinamide derivatives.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
6-cyclopropyl-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-6-4-9(7-2-3-7)12-5-8(6)10(11)13/h4-5,7H,2-3H2,1H3,(H2,11,13) |
InChIキー |
SYEHGSCQNKXDHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)N)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
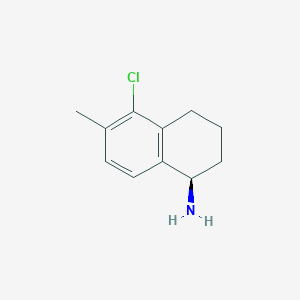
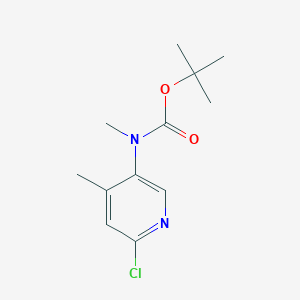
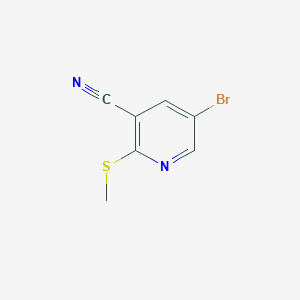

![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)
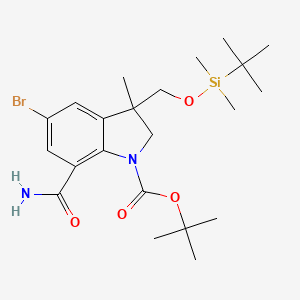


![N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)

